molecular formula C24H25N3O2S2 B2889810 N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-39-9

N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2889810
CAS No.: 877653-39-9
M. Wt: 451.6
InChI Key: NVDSOCGIVALVJZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The compound is involved in the synthesis and chemical reaction studies, particularly in the context of creating thieno[2,3-d]pyrimidine derivatives. An investigation by Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to various dimethylthieno[2,3-d]pyrimidine derivatives. This process highlights the compound's role in the synthesis of heterocyclic structures, potentially useful in various medicinal chemistry applications (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Antimicrobial and Anticonvulsant Potential

Another dimension of research involves evaluating the antimicrobial and anticonvulsant properties of derivatives of the compound. Severina et al. (2020) conducted a synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This study demonstrates the compound's utility in developing new pharmacological agents with potential anticonvulsant activities (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Radioisotope Labeling for Imaging

The compound's derivatives have also been examined in the context of radioisotope labeling for imaging applications. Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research showcases the compound's application in developing diagnostic tools for neuroimaging and studying brain disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Heterocyclic Compound Synthesis

The flexibility of this compound in synthesizing diverse heterocyclic compounds has been a subject of interest. For instance, Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions, potentially leading to the synthesis of various heterocyclic structures in an atom-efficient manner. This research underscores the compound's utility in organic synthesis, particularly in generating compounds with potential biological activities (Schmeyers & Kaupp, 2002).

Antimicrobial Activity Studies

Research into the antimicrobial properties of related compounds has also been conducted. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating their potential as antimicrobial agents. This line of research is indicative of the broader applicability of the compound in developing new antimicrobial therapies (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-14-5-6-17(4)20(12-14)25-21(28)13-31-24-26-19-7-8-30-22(19)23(29)27(24)18-10-15(2)9-16(3)11-18/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDSOCGIVALVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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